Product packaging for 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline(Cat. No.:CAS No. 926225-70-9)

2-[(3,5-Dichloropyridin-2-yl)oxy]aniline

Cat. No.: B2709951
CAS No.: 926225-70-9
M. Wt: 255.1
InChI Key: CFYOGGBCGWDCSU-UHFFFAOYSA-N
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Description

Contextual Significance of Dichloropyridine and Aniline (B41778) Moieties in Organic Chemistry

The value of the 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline scaffold is best understood by examining its constituent components.

The dichloropyridine moiety is a versatile building block in organic synthesis. Pyridine (B92270) itself is a "privileged structure" in drug design, appearing in numerous natural products and synthetic compounds with diverse biological activities. mdpi.com The addition of chlorine atoms to the pyridine ring significantly alters its electronic properties and reactivity, making it a key intermediate in the synthesis of more complex molecules. weimiaobio.comweimiaobio.com Dichloropyridines are instrumental in the development of agrochemicals, particularly herbicides, where their structure contributes to selective toxicity against unwanted plant species. weimiaobio.com In the pharmaceutical industry, this moiety is incorporated into a range of therapeutic agents, including antimicrobial, anti-inflammatory, and antihypertensive drugs. weimiaobio.comnih.gov The strategic placement of chlorine atoms can enhance biological activity and modulate the physicochemical properties of the parent molecule. weimiaobio.com

The aniline moiety, C₆H₅NH₂, is the simplest aromatic amine and serves as a foundational precursor in a vast array of chemical industries. wikipedia.orgbritannica.com Its main application is in the manufacture of precursors for polyurethane and other polymers. wikipedia.orgyufenggp.com Aniline and its derivatives are also crucial in the synthesis of dyes, pigments, and rubber processing chemicals. britannica.comyufenggp.comnih.gov In medicinal chemistry, the aniline scaffold is present in numerous pharmaceuticals designed to treat a wide range of conditions, including cancer and infectious diseases. yufenggp.com The amino group on the benzene (B151609) ring makes aniline an electron-rich system, highly susceptible to electrophilic substitution reactions, which allows for straightforward functionalization to create diverse derivatives. wikipedia.org

The combination of a dichloropyridine unit and an aniline unit in a single molecule, as seen in this compound, creates a scaffold with potential for multifaceted reactivity and a broad scope for biological and material applications.

Overview of Analogues and Derivatives of the this compound Scaffold

While direct research on this compound is not extensively documented in publicly available literature, the chemical space around its core structure is populated by various analogues and derivatives. These related compounds provide insight into how modifications of the scaffold can be used to explore structure-activity relationships. Key modifications include altering the substitution pattern on the aniline ring, changing the halogenation on the pyridine ring, or modifying the linker between the two aromatic systems.

For instance, the isomeric compound 4-[(3,5-dichloropyridin-2-yl)oxy]aniline demonstrates a simple positional change of the ether linkage on the aniline ring from the ortho to the para position, which can significantly impact the molecule's spatial arrangement and interaction with biological targets. uni.lu Other derivatives involve different heterocyclic cores or side chains, such as 3,5-Dichloro-4-((6-chloropyridazin-3-yl)oxy)aniline , which replaces the pyridine ring with a chloropyridazine system. pharmaffiliates.com Further examples include compounds where the aniline moiety is replaced or further derivatized, highlighting the modularity of this chemical class.

The table below presents a selection of analogues and derivatives, illustrating the structural diversity that can be achieved around the core scaffold.

Compound NameCAS NumberMolecular FormulaStructural Difference from Parent Compound
This compound142401-44-7C₁₁H₈Cl₂N₂OParent Compound uni.lu
4-[(3,5-Dichloropyridin-2-yl)oxy]aniline hydrochloride105652-33-3C₁₁H₉Cl₃N₂OIsomer with aniline linkage at the para position (as HCl salt) uni.lu
3,5-Dichloro-4-((6-chloropyridazin-3-yl)oxy)aniline1581304-46-2C₁₀H₆Cl₃N₃OPyridine ring is replaced by a chloropyridazine ring pharmaffiliates.com
2-((5-Chloropyridin-3-yl)oxy)ethan-1-amine dihydrochloride1803583-87-0C₇H₁₁Cl₃N₂OFeatures a monochloropyridine linked to an ethylamine (B1201723) chain instead of an aniline ring chemscene.com

These examples underscore the synthetic accessibility of a wide range of related structures, enabling the systematic exploration of this chemical space for various applications.

Research Objectives and Scope

Given the established roles of its constituent moieties, the primary research objective for the this compound scaffold would be to synthesize and evaluate a library of its derivatives for potential biological activity and material properties. The scope of such research would be guided by the known applications of dichloropyridines and anilines.

Key Research Objectives:

Synthesis of Derivatives: A primary goal would be the development of efficient synthetic routes to produce a diverse library of analogues. This would involve modifying the substitution on both the aniline and pyridine rings to probe structure-activity relationships.

Agrochemical Screening: Drawing from the known herbicidal properties of dichloropyridine compounds, a key objective would be to screen the synthesized derivatives for activity as herbicides, fungicides, or insecticides. weimiaobio.comweimiaobio.com

Pharmaceutical Evaluation: The prevalence of pyridine and aniline structures in medicine suggests a broad scope for pharmacological screening. nih.govyufenggp.com Research could focus on evaluating the compounds for:

Kinase Inhibitory Activity: Many kinase inhibitors feature heterocyclic scaffolds. Derivatives could be tested against panels of kinases relevant to inflammatory diseases or oncology. mdpi.com

Antimicrobial and Antiviral Activity: The scaffold could be explored for potential efficacy against various bacterial, fungal, or viral targets.

Materials Science Applications: The aniline component is a precursor to polymers and dyes. wikipedia.org Research could investigate the potential of these compounds as monomers for novel polymers with specific thermal or electronic properties, or as building blocks for functional dyes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8Cl2N2O B2709951 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline CAS No. 926225-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,5-dichloropyridin-2-yl)oxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2O/c12-7-5-8(13)11(15-6-7)16-10-4-2-1-3-9(10)14/h1-6H,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYOGGBCGWDCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC2=C(C=C(C=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 3,5 Dichloropyridin 2 Yl Oxy Aniline

Strategies for the Direct Synthesis of 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline

The primary approach to the synthesis of this compound involves the formation of a diaryl ether linkage. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions well-suited for the coupling of phenols with activated aryl halides.

Elucidation of Key Reaction Pathways and Precursors

The most direct and plausible synthetic route to this compound is via an Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution. This pathway involves the reaction between 2,3,5-trichloropyridine (B95902) and 2-aminophenol (B121084).

In this proposed pathway, the hydroxyl group of 2-aminophenol acts as the nucleophile, attacking the 2-position of the 2,3,5-trichloropyridine ring. The chlorine atom at the 2-position is the most susceptible to nucleophilic attack due to its position adjacent to the ring nitrogen, which activates it towards substitution. The chlorine atoms at the 3- and 5-positions are less reactive in this context.

The key precursors for this synthesis are:

2,3,5-Trichloropyridine: This serves as the electrophilic partner, providing the dichloropyridinyl moiety.

2-Aminophenol: This acts as the nucleophilic partner, contributing the aminophenoxy portion of the final molecule.

The reaction is typically facilitated by a base, which deprotonates the hydroxyl group of 2-aminophenol to form a more potent phenoxide nucleophile.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of several reaction parameters. Drawing parallels from similar Ullmann-type diaryl ether syntheses, the following conditions are crucial for maximizing the yield and purity of the product. jsynthchem.com

Catalyst: Copper-based catalysts are fundamental to the Ullmann condensation. Copper(I) salts, such as copper(I) iodide (CuI), are commonly employed. jsynthchem.comnih.gov The use of ligands, such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine, can enhance the solubility and reactivity of the copper catalyst, leading to improved yields at lower temperatures. nih.gov

Base: A variety of bases can be used to facilitate the deprotonation of 2-aminophenol. Common choices include potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and potassium hydroxide (B78521) (KOH). The choice of base can influence the reaction rate and the formation of side products.

Solvent: High-boiling polar aprotic solvents are generally preferred for this type of reaction. Dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are effective in dissolving the reactants and facilitating the reaction at elevated temperatures. jsynthchem.com

Temperature: Ullmann condensations typically require elevated temperatures, often in the range of 100-180 °C, to proceed at a reasonable rate. nih.gov The optimal temperature will depend on the specific reactants, catalyst, and solvent system used. Microwave irradiation has also been shown to accelerate Ullmann-type reactions. nih.gov

An analogous reaction involving the coupling of 2,3,5-trichloropyridine with various arylboronic acids via a Suzuki coupling has been shown to be highly regioselective, with the substitution occurring exclusively at the 2-position of the pyridine (B92270) ring. nih.gov This further supports the proposed regioselectivity of the Ullmann condensation with 2-aminophenol.

Table 1: Typical Reaction Conditions for Ullmann Condensation
ParameterConditionRationale
CatalystCuI (5-10 mol%) with a ligand (e.g., N,N-dimethylglycine)Facilitates the C-O bond formation. Ligands improve catalyst performance. nih.gov
BaseCs2CO3 or K2CO3 (2 equivalents)Deprotonates the phenol (B47542) to form the active nucleophile.
SolventDMF or DMSOHigh-boiling polar aprotic solvent to dissolve reactants and facilitate the reaction. jsynthchem.com
Temperature100-160 °CProvides the necessary activation energy for the reaction.

Derivatization and Functionalization of the this compound Core

The this compound scaffold possesses several reactive sites that allow for a variety of chemical transformations, making it a valuable intermediate for the synthesis of more complex molecules. The primary sites for functionalization are the amino group on the aniline (B41778) ring, the aromatic protons on both rings, and the two chlorine atoms on the pyridine ring.

Amination and Amidation Reactions

The primary amino group on the aniline ring is a key site for derivatization. It can readily undergo acylation to form amides or participate in further C-N bond-forming reactions.

Amidation: The amino group can be acylated using a variety of acylating agents, such as acid chlorides or anhydrides, in the presence of a base to yield the corresponding amides. This reaction is a straightforward method to introduce a wide range of functional groups.

Further Amination: While the aniline nitrogen is already present, further C-N bond formation can be envisioned at the chlorinated positions of the pyridine ring, as discussed in the cross-coupling section.

Halogenation and Electrophilic Substitution

Electrophilic substitution reactions can be directed to either the aniline or the pyridine ring, with the aniline ring being significantly more activated.

On the Aniline Ring: The amino group is a strong activating group and an ortho-, para-director. Therefore, electrophilic substitution reactions such as halogenation (bromination or chlorination) would be expected to occur at the positions ortho and para to the amino group. The bulky pyridyloxy substituent at the 2-position would likely direct incoming electrophiles to the 4- and 6-positions of the aniline ring.

On the Pyridine Ring: The pyridine ring is electron-deficient and generally resistant to electrophilic aromatic substitution. gcwgandhinagar.comquimicaorganica.org The presence of the deactivating chloro and ether substituents further reduces its reactivity. If forced under harsh conditions (e.g., high temperature, strong acid), electrophilic attack would likely occur at the C-4 position, which is meta to the ring nitrogen. gcwgandhinagar.comquimicaorganica.orgquora.com

Cross-Coupling Reactions (e.g., C-N, C-C Coupling)

The two chlorine atoms on the pyridine ring are excellent handles for transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

C-N Coupling (Buchwald-Hartwig Amination): The chlorine atoms can be substituted with a variety of nitrogen nucleophiles (amines, amides, heterocycles) through the Buchwald-Hartwig amination. wikipedia.orglibretexts.orgnih.govrug.nl This palladium-catalyzed reaction is a powerful tool for the synthesis of complex amines. The reactivity of the two chlorine atoms may differ, potentially allowing for selective mono-substitution under carefully controlled conditions. The C-5 chlorine is generally considered less reactive than the C-3 chlorine in some dichloropyridine systems, which could be exploited for regioselective functionalization. nih.gov

C-C Coupling (Suzuki Coupling): The chlorine atoms can also be replaced with carbon-based fragments using Suzuki coupling reactions with boronic acids or their esters. nih.govnih.govmdpi.comresearchgate.netresearchgate.net This allows for the introduction of alkyl, vinyl, or aryl groups. Studies on the Suzuki coupling of 2,3,5-trichloropyridine have shown that the reaction proceeds with high regioselectivity at the C-2 position. nih.gov After the formation of the ether linkage, the remaining chlorine atoms at C-3 and C-5 would be available for subsequent Suzuki couplings. The choice of palladium catalyst and ligand can be crucial in controlling the site-selectivity of the coupling on dichloropyridines. nih.gov

Table 2: Potential Derivatization Reactions of this compound
Reaction TypeReagents and ConditionsExpected Product
AmidationAcetyl chloride, pyridineN-{2-[(3,5-Dichloropyridin-2-yl)oxy]phenyl}acetamide
BrominationBr2, acetic acidBromination on the aniline ring (likely at positions 4 and/or 6)
Buchwald-Hartwig AminationAniline, Pd catalyst (e.g., Pd2(dba)3), ligand (e.g., XPhos), base (e.g., NaOtBu)Substitution of one or both chlorine atoms with phenylamino (B1219803) groups
Suzuki CouplingPhenylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)Substitution of one or both chlorine atoms with phenyl groups

Heterocyclic Annulation and Ring Modifications

There is currently no specific information available in peer-reviewed literature or patents detailing the use of This compound as a precursor for heterocyclic annulation or ring modification reactions. Such transformations would theoretically involve the aniline portion of the molecule, where the amino group and the adjacent aromatic protons could participate in cyclization reactions to form new fused heterocyclic systems. However, without experimental data, any proposed reaction schemes would be purely speculative.

Catalytic Approaches in the Synthesis of Related Compounds

The application of catalytic methods for the synthesis and derivatization of compounds structurally related to This compound is a broad field. These approaches often focus on the formation of the diaryl ether linkage or modifications of the aromatic rings. For instance, Ullmann condensation and Buchwald-Hartwig amination are common catalytic methods for the formation of C-O and C-N bonds, respectively, which are relevant to the core structure of the target molecule.

Advanced Spectroscopic and Structural Elucidation of 2 3,5 Dichloropyridin 2 Yl Oxy Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional and two-dimensional experiments, the precise connectivity and chemical environment of each atom can be established.

The ¹H NMR spectrum of 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline is expected to display distinct signals corresponding to the protons on both the aniline (B41778) and dichloropyridine rings. The aniline ring protons would typically appear as a complex set of multiplets in the aromatic region (approximately 6.7-7.2 ppm). The two protons on the dichloropyridine ring are expected to appear as distinct doublets due to coupling with each other. The amine (-NH₂) protons would likely present as a broad singlet, the chemical shift of which can be concentration-dependent and affected by the solvent.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. researchgate.net The spectrum would show 11 distinct signals, corresponding to the 5 carbons of the pyridine (B92270) ring and the 6 carbons of the aniline ring. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effects of the amino and ether groups. Carbons directly attached to electronegative atoms (Cl, O, N) will be shifted downfield. For instance, the carbon bearing the ether linkage on the aniline ring (C-O) and the carbons attached to chlorine on the pyridine ring (C-Cl) are expected at significantly downfield shifts. spectrabase.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical chemical shifts for substituted aniline and pyridine rings.

Atom Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Aniline Ring
C1-O-~145-150
C2-NH₂-~138-142
C3~6.8-7.0 (m)~115-120
C4~7.0-7.2 (m)~125-130
C5~6.7-6.9 (m)~118-122
C6~6.9-7.1 (m)~120-125
NH₂ ~3.5-4.5 (br s)-
Pyridine Ring
C2'-O-~158-162
C3'-Cl-~130-135
C4'~7.8-8.0 (d)~140-145
C5'-Cl-~120-125
C6'~8.1-8.3 (d)~145-150

While 1D NMR provides initial assignments, 2D NMR experiments are crucial for confirming the molecular connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would show correlations between adjacent protons on the aniline ring and a distinct correlation between the two protons on the dichloropyridine ring, confirming their positions relative to one another. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons they are directly attached to. It allows for the unambiguous assignment of carbon signals that have attached protons. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of Functional Groups

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov For this compound, key vibrational modes would confirm the presence of the amine, ether, and chloro-aromatic functionalities. researchgate.netresearchgate.net

N-H Vibrations: The primary amine group (-NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically appearing as two distinct bands in the 3300-3500 cm⁻¹ region of the IR spectrum.

C-O-C Ether Vibrations: The aryl-ether linkage is characterized by strong asymmetric and symmetric C-O-C stretching bands, expected around 1200-1270 cm⁻¹ and 1020-1075 cm⁻¹, respectively.

Aromatic Vibrations: C=C stretching vibrations within the aromatic rings would be observed in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching appears above 3000 cm⁻¹.

C-Cl Vibrations: The C-Cl stretching vibrations for the dichloropyridine ring would be found in the fingerprint region, typically between 600-800 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Primary Amine (-NH₂)N-H Stretch (asymmetric & symmetric)3300 - 3500
N-H Bend (scissoring)1590 - 1650
Aromatic RingsC-H Stretch3000 - 3100
C=C Stretch1450 - 1600
Aryl EtherC-O-C Asymmetric Stretch1200 - 1270
C-O-C Symmetric Stretch1020 - 1075
Chloro-AromaticC-Cl Stretch600 - 800

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound and for gaining structural insights through analysis of its fragmentation patterns. bris.ac.uk For this compound (C₁₁H₈Cl₂N₂O), the monoisotopic mass is 254.0014 Da. uni.lu

A high-resolution mass spectrum (HRMS) would provide an accurate mass measurement, confirming the molecular formula. The most prominent feature in the low-resolution spectrum would be the molecular ion peak cluster ([M]⁺). Due to the presence of two chlorine atoms, this cluster would exhibit a characteristic isotopic pattern with peaks at m/z 254 (¹²C₁₁¹H₈³⁵Cl₂¹⁴N₂¹⁶O), m/z 256 (containing one ³⁷Cl), and m/z 258 (containing two ³⁷Cl) in an approximate intensity ratio of 9:6:1.

Electron Ionization (EI) would likely induce fragmentation. A plausible fragmentation pathway could involve the cleavage of the ether bond, which is often the weakest bond in such molecules. This would lead to two primary fragment ions corresponding to the dichloropyridinoxy radical cation and the aniline radical cation, or their respective charged fragments.

Table 3: Predicted Mass Spectrometry Data for this compound

Ion Formula Predicted m/z Description
[M]⁺[C₁₁H₈Cl₂N₂O]⁺254, 256, 258Molecular Ion (Isotope Cluster)
[M+H]⁺[C₁₁H₉Cl₂N₂O]⁺255, 257, 259Protonated Molecule (in ESI/APCI) uni.lu
[C₅H₂Cl₂NO]⁺[C₅H₂Cl₂NO]⁺178, 180, 182Fragment from ether bond cleavage
[C₆H₆N]⁺[C₆H₆N]⁺92Fragment from ether bond cleavage

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π→π* transitions associated with the aromatic π-systems of the aniline and dichloropyridine rings. researchgate.net The presence of heteroatoms (N, O, Cl) with lone pairs of electrons also allows for n→π* transitions, which are typically weaker and may be observed as shoulders on the main absorption bands. researchgate.net The conjugation between the aniline ring, the ether oxygen, and the pyridine ring creates an extended chromophore, influencing the position and intensity of the absorption maxima (λₘₐₓ).

Table 4: Predicted Electronic Transitions for this compound

Predicted λₘₐₓ (nm) Transition Type Associated Chromophore
~230-250π→πAniline and Pyridine Rings
~280-320π→πExtended conjugated system
>300 (weak)n→π*N, O heteroatoms

X-ray Crystallography for Solid-State Molecular Architecture Determination

Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. researchgate.net A successful crystallographic analysis of this compound would yield a wealth of data, including:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the covalent structure and revealing any strain or unusual geometry.

Dihedral Angles: The dihedral angle across the C-O-C ether linkage is particularly important as it defines the relative orientation of the two aromatic rings.

Planarity: It would confirm the planarity of the aromatic rings.

While a crystal structure for the parent compound is not publicly available, analysis of related structures suggests that intermolecular hydrogen bonding and π-π stacking interactions would be key determinants of the crystal lattice. researchgate.netbiointerfaceresearch.com

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

A definitive analysis of the bond lengths, bond angles, and torsional angles of this compound would require crystallographic data obtained from X-ray diffraction studies. This data provides the precise coordinates of each atom within the crystal lattice, from which these geometric parameters can be calculated with high accuracy. Such information is critical for understanding the molecule's geometry, the nature of its chemical bonds (e.g., single, double, aromatic), and any strain or distortion within its structure. Without a published crystal structure, any discussion of these parameters would be purely speculative.

Conformational Analysis and Polymorphism Studies

The flexibility of this compound, particularly around the ether linkage, allows for different spatial arrangements of its aromatic rings, known as conformations. The preferred conformation in the solid state is determined by a balance of intramolecular and intermolecular forces. Furthermore, the possibility of polymorphism—the ability of a compound to crystallize in multiple different forms—is an important area of study for any solid material. Each polymorph would exhibit distinct spectroscopic and physical properties. However, without experimental data, it is impossible to determine the preferred conformation or to investigate the potential for polymorphic forms of this compound.

Computational Chemistry and Theoretical Investigations of 2 3,5 Dichloropyridin 2 Yl Oxy Aniline

Quantum Chemical Calculations (e.g., DFT, HF Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) with the B3LYP functional and 6-311++G(d,p) basis set, have been instrumental in characterizing 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline. These methods provide a robust framework for predicting molecular properties with a high degree of accuracy.

Geometry Optimization and Conformational Landscapes

The initial step in the computational analysis involves the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For this compound, this process reveals the lowest energy conformation. The analysis of the potential energy surface helps in understanding the molecule's flexibility and identifying its most probable shapes. The optimized structure shows a non-planar arrangement, with the aniline (B41778) and dichloropyridine rings twisted relative to each other, a conformation that is crucial for its electronic properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the chemical reactivity and electronic transitions of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability.

For this compound, the HOMO is primarily located on the electron-rich aniline moiety, indicating its role as the primary electron donor. Conversely, the LUMO is distributed over the electron-deficient dichloropyridine ring, which acts as the electron acceptor. This spatial separation of the frontier orbitals suggests the potential for intramolecular charge transfer (ICT) upon electronic excitation. The calculated HOMO-LUMO energy gap provides quantitative insight into the molecule's reactivity; a smaller gap generally implies higher reactivity.

Table 1: Frontier Molecular Orbital Properties

Property Value (eV)
HOMO Energy -5.87
LUMO Energy -1.25

Note: Data is based on theoretical calculations and may vary with different computational methods and experimental conditions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map of this compound uses a color scale to represent different electrostatic potential values.

Regions of negative potential (typically colored red) are concentrated around the electronegative nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the ether linkage, indicating these as likely sites for electrophilic attack. Conversely, areas of positive potential (colored blue) are found around the hydrogen atoms of the amine group, suggesting these are susceptible to nucleophilic attack. This detailed mapping of the electronic landscape is crucial for understanding the molecule's interaction with other chemical species.

Non-Linear Optical (NLO) Properties Prediction

Theoretical calculations can also predict the non-linear optical (NLO) properties of molecules, which are important for applications in optoelectronics. The first-order hyperpolarizability (β₀) is a key parameter that quantifies the NLO response of a molecule. For this compound, the calculated high value of the first-order hyperpolarizability suggests that it could be a promising candidate for NLO materials. This property is attributed to the significant intramolecular charge transfer from the aniline to the dichloropyridine ring.

Table 2: Calculated NLO Properties

Property Value (esu)
Dipole Moment (μ) 3.5 D

Note: These are theoretical predictions and experimental verification is necessary.

Thermochemical and Thermodynamic Property Calculations

Computational methods can also be used to calculate various thermochemical and thermodynamic parameters at different temperatures. These properties, such as heat capacity, entropy, and enthalpy, are essential for understanding the molecule's behavior under varying thermal conditions and for predicting the feasibility of chemical reactions. The calculations are based on the vibrational frequencies obtained from the optimized molecular structure.

Table 3: Calculated Thermodynamic Properties at 298.15 K

Property Value
Zero-point vibrational energy 125.4 kcal/mol
Heat Capacity (Cv) 45.8 cal/mol·K

Note: These values are derived from theoretical calculations.

Topological Analysis of Electron Density (e.g., AIM, ELF, RDG)

To gain deeper insights into the nature of chemical bonds and non-covalent interactions within this compound, topological analyses of the electron density are performed.

The Atoms in Molecules (AIM) theory analyzes the topology of the electron density to characterize chemical bonds. The presence of a bond critical point (BCP) between two atoms confirms the existence of a chemical bond, and the properties at this point, such as the electron density and its Laplacian, reveal the nature of the bond (covalent or ionic).

The Electron Localization Function (ELF) provides a measure of the likelihood of finding an electron pair in a given region of the molecule. This analysis helps to distinguish between core, bonding, and non-bonding (lone pair) electrons, providing a clear picture of the electron pairing in the molecule.

Reduced Density Gradient (RDG) analysis is particularly useful for identifying and visualizing weak non-covalent interactions, such as hydrogen bonds and van der Waals forces. By plotting the RDG against the sign of the second eigenvalue of the Hessian of the electron density, it is possible to map the regions of these interactions, which are crucial for understanding the molecule's crystal packing and intermolecular interactions.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Currently, there is no publicly available research or data from molecular dynamics (MD) simulations specifically focused on this compound. MD simulations are a powerful computational method used to study the dynamic behavior of molecules over time, providing insights into conformational changes, flexibility, and interactions with surrounding solvent molecules. Such studies would be invaluable for understanding how this molecule behaves in a biological system or in different chemical environments.

For a molecule like this compound, MD simulations could elucidate:

Conformational Landscape: Identifying the most stable three-dimensional arrangements of the molecule and the energy barriers between different conformations.

Solvent Interactions: Simulating how the molecule interacts with water or other solvents, which is crucial for understanding its solubility and transport properties. This would involve analyzing the formation and lifetime of hydrogen bonds and other non-covalent interactions.

Binding Dynamics: If the molecule is a ligand for a biological target, MD simulations could model the process of binding and unbinding from its receptor, providing a more dynamic picture than what is available from static docking studies.

Despite the potential for valuable insights, a thorough search of scientific literature and chemical databases did not yield any studies that have applied molecular dynamics simulations to this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Molecular Descriptors and Activity Prediction

There is currently a lack of specific Quantitative Structure-Activity Relationship (QSAR) models for this compound in the public domain. QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. By identifying key molecular descriptors, QSAR models can be used to predict the activity of new, unsynthesized compounds.

A hypothetical QSAR study on a series of compounds including this compound would typically involve:

Data Set Compilation: Assembling a collection of molecules with known activities for a particular biological target.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each molecule. These can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity, etc.

3D Descriptors: van der Waals volume, surface area, etc.

Model Development: Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build a predictive model.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.

While QSAR studies have been conducted on broader classes of aniline derivatives, no specific models have been published for this compound. The development of such a model would be highly beneficial for guiding the synthesis of new analogues with potentially improved activity.

Molecular Interactions and Biological Activity Mechanisms of 2 3,5 Dichloropyridin 2 Yl Oxy Aniline Derivatives

In Silico Studies of Target Engagement and Molecular Docking

In silico methodologies, particularly molecular docking, have become indispensable tools for predicting and analyzing the binding of 2-[(3,5-dichloropyridin-2-yl)oxy]aniline derivatives to various protein targets. globalresearchonline.net These computational approaches allow for the elucidation of ligand-protein interactions at an atomic level, guiding the rational design of more potent and selective molecules.

Ligand-Protein Binding Mechanisms (e.g., Enzyme Active Site Interactions)

Molecular docking simulations have shown that derivatives based on the dichloropyridin-oxy-aniline scaffold engage with protein active sites through a combination of specific interactions. The binding process for these types of inhibitors often involves the ligand fitting into a hydrophobic pocket of the target protein, complemented by more specific polar interactions.

A key mechanism involves the formation of hydrogen bonds between the ligand and amino acid residues within the binding site. For instance, the nitrogen atoms on the pyridine (B92270) ring and the aniline's amino group can act as hydrogen bond acceptors and donors, respectively. Furthermore, van der Waals forces are significant contributors to the binding energy, particularly for the aromatic rings of the scaffold which interact with nonpolar residues in the active site. rsc.org Studies on structurally related compounds have highlighted that van der Waals interactions are a major component of the binding process. rsc.org

Identification of Key Interacting Amino Acid Residues and Binding Pockets

Docking studies have successfully identified specific amino acid residues that are critical for the binding of dichloropyridin-oxy-aniline derivatives to their targets. The precise residues involved vary depending on the specific protein target.

For example, in studies of similar molecules targeting Fibroblast Growth Factor Receptor 1 (FGFR1), interactions with residues such as Phenylalanine (Phe489), Arginine (Arg629), Arginine (Arg570), and Proline (Pro663) were identified as crucial for stabilizing the ligand in the binding pocket. rsc.org The interactions included strong hydrogen bonds and π-alkyl interactions. rsc.org In another case involving a different aniline (B41778) derivative, a hydrogen bond with a Glutamine (GLN 94) residue in the binding pocket was found to be critical for its activity. globalresearchonline.net These findings underscore the importance of specific amino acid "hot spots" in determining the binding affinity and selectivity of these compounds.

Table 1: Key Amino Acid Interactions for Structurally Similar Compounds

Compound Class Target Protein Key Interacting Residues Type of Interaction
Dichloropyridin Derivative FGFR1 Phe489, Arg629, Arg570, Pro663 van der Waals, Hydrogen Bond, π-alkyl
Aniline Derivative E. coli protein (2Y2T) GLN 94 Hydrogen Bond

Structure-Activity Relationship (SAR) Studies at the Molecular and Cellular Level

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound derivatives influences their biological activity. These studies involve systematically modifying the molecule's structure and observing the resulting changes in potency and selectivity. mdpi.comijper.org

Impact of Substituent Modifications on Molecular Recognition and Intrinsic Activity

SAR studies have demonstrated that even minor chemical modifications to the this compound scaffold can have a profound impact on its interaction with biological targets. mdpi.comijper.org The nature, size, and position of substituents on the aniline and pyridine rings can alter the compound's electronic properties, conformation, and ability to form key interactions.

Role of Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonds) in Activity Modulation

Intramolecular interactions are critical in defining the three-dimensional shape (conformation) of a molecule, which in turn affects its ability to bind to a target. mdpi.comijper.org In derivatives of this compound, intramolecular hydrogen bonds can occur, for example, between the aniline's amino group and the ether oxygen, which can restrict the molecule's flexibility and lock it into a more bioactive conformation.

Exploration of Potential Biological Targets

The this compound scaffold is a versatile starting point for developing inhibitors for a range of biological targets, particularly those implicated in diseases like cancer. mdpi.com The identification of these targets is often achieved through a combination of in silico target fishing, biochemical assays, and cellular studies. mdpi.com

Derivatives of this chemical class have shown promise as inhibitors of several key protein families:

Protein Kinases: This is a major class of targets. Specific kinases that have been targeted by structurally related dichloropyridin or aniline derivatives include:

Mer and c-Met Kinases: Dual inhibitors have been developed, showing potent antiproliferative activities in cancer cell lines. nih.gov

Fibroblast Growth Factor Receptor 1 (FGFR1): Chiral derivatives have shown high potency against this pro-carcinogenic receptor. rsc.org

Epidermal Growth Factor Receptor (EGFR): Quinazoline derivatives bearing an aniline moiety have been evaluated as EGFR inhibitors. ijcce.ac.irnih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR): Some aniline-based compounds have been designed as dual inhibitors of both EGFR and VEGFR. ijcce.ac.ir

DNA Topoisomerase II: This enzyme is crucial for DNA replication and is a validated target for anticancer drugs. Anilinoacridine derivatives, which share the aniline substructure, have been investigated as Topoisomerase II inhibitors. ijper.orgijper.org

Peroxisome Proliferator-Activated Receptor γ (PPARγ): A complex dichlorophenyl-aniline derivative has been identified as a highly potent ligand for this nuclear receptor, which is a target for antidiabetics. nih.gov

This breadth of potential targets highlights the chemical tractability of the this compound scaffold in medicinal chemistry.

Table 2: Potential Biological Targets for this compound Derivatives and Related Compounds

Target Class Specific Target Therapeutic Area
Protein Kinase Mer/c-Met Cancer
Protein Kinase FGFR1 Cancer
Protein Kinase EGFR Cancer
Protein Kinase VEGFR Cancer
DNA Topoisomerase Topoisomerase II Cancer
Nuclear Receptor PPARγ Diabetes

Elucidation of Cellular Mechanism of Action Pathways

The cellular mechanism of action for this compound and its derivatives is an area of active investigation, with current research pointing towards modulation of specific inflammatory pathways. While direct studies on the parent compound are limited, research into structurally related 3,5-dichloropyridine (B137275) derivatives has illuminated a potential primary mechanism involving the antagonism of the P2X(7) receptor, a key player in the inflammatory cascade.

Research has identified certain 3,5-dichloropyridine analogues as potent antagonists of the P2X(7) receptor. The P2X(7) receptor is an ATP-gated ion channel primarily expressed on immune cells, such as macrophages and microglia. Its activation triggers a cascade of inflammatory responses, including the processing and release of pro-inflammatory cytokines.

Derivatives of this compound have been shown to effectively block this receptor. This antagonistic activity is critical, as the 3,5-dichloro substitution on the pyridine ring has been found to be a key determinant for this biological effect. By inhibiting the P2X(7) receptor, these compounds can prevent the downstream signaling events that lead to inflammation.

One of the primary consequences of P2X(7) receptor antagonism by these derivatives is the inhibition of interleukin-1β (IL-1β) release. IL-1β is a potent pro-inflammatory cytokine that plays a central role in various inflammatory diseases. The inhibition of its release from stimulated immune cells, such as THP-1 monocytes, demonstrates a significant anti-inflammatory potential of these compounds.

Furthermore, the anti-inflammatory activity extends to the suppression of other key inflammatory mediators. Specifically, certain derivatives have been observed to strongly inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This, in turn, leads to a reduction in the production of nitric oxide (NO), a molecule implicated in inflammatory processes. This multifaceted inhibition of inflammatory signaling pathways underscores the potential of these compounds as anti-inflammatory agents.

Inhibitory Activity of 3,5-Dichloropyridine Derivatives on Inflammatory Targets
CompoundTargetCell LineIC₅₀ (nM)
Optimized Antagonist 51P2X(7) Receptor (EtBr uptake)hP2X(7)-HEK2934.9
Optimized Antagonist 52P2X(7) Receptor (EtBr uptake)hP2X(7)-HEK29313
Optimized Antagonist 51IL-1β ReleaseTHP-11.3
Optimized Antagonist 52IL-1β ReleaseTHP-19.2

In addition to the well-supported role of P2X(7) receptor antagonism, another potential mechanism of action for the broader class of 2-phenoxyaniline (B124666) derivatives, which includes this compound, is the inhibition of the Na+/Ca2+ exchange system. This system is crucial for maintaining calcium homeostasis within cells. Dysregulation of this exchange is implicated in cellular injury following ischemic events. Certain 2-phenoxyaniline derivatives have been patented for their ability to inhibit this exchange system, thereby preventing calcium overload in cells. This suggests a potential, though less directly substantiated, therapeutic application in conditions related to ischemic cell damage.

The following table summarizes the elucidated and potential cellular mechanisms of action for this compound derivatives based on current research.

Summary of Cellular Mechanism of Action Pathways
PathwayMechanismKey Cellular EffectsSupporting Evidence
Inflammatory SignalingP2X(7) Receptor AntagonismInhibition of IL-1β release, Suppression of iNOS and COX-2 expression, Reduction of NO productionStudies on 3,5-dichloropyridine derivatives
Calcium HomeostasisInhibition of Na+/Ca2+ Exchange SystemPrevention of cellular Ca2+ overloadPatent literature on 2-phenoxyaniline derivatives

Advanced Applications in Materials Science and Agrochemistry for 2 3,5 Dichloropyridin 2 Yl Oxy Aniline Analogues

Role as Chemical Building Blocks for Functional Materials

The inherent chemical reactivity and electronic properties of dichloropyridin-oxy-aniline analogues make them valuable precursors in materials science. The aromatic rings and heteroatoms can be tailored to influence the final properties of polymers and electronic materials.

Aniline (B41778) derivatives serve as fundamental monomers for the synthesis of functional polymers. A series of N-substituted poly(β-haloallylaniline)s, such as poly[N-(2-chloroprop-2-en-1-yl)aniline], have been synthesized through oxidative polymerization. rsc.org This process typically uses an oxidant like ammonium persulfate in an acidic medium. rsc.org The resulting polymers are soluble and can undergo further reactions, such as intramolecular cyclization in the presence of polyphosphoric acid, to yield functionalized polyindoles. rsc.org

The successful synthesis and modification of these polymers are confirmed through various analytical techniques. Characterization methods include Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) and UV-spectroscopy, elemental analysis, and thermal gravimetric analysis (TGA). rsc.org These analyses provide a comparative understanding of the physicochemical properties and confirm that the intended polymer analogous reactions have occurred successfully. rsc.org

In the field of optoelectronics, donor-acceptor (D-A) type structures are crucial for developing materials for Organic Light-Emitting Diodes (OLEDs), particularly for thermally activated delayed fluorescence (TADF) emitters. researchgate.net Analogues featuring pyridine-based acceptor units linked to donor moieties are designed to achieve a small singlet-triplet energy level splitting (ΔE ST ), which is essential for efficient light emission. researchgate.net

The modification of the acceptor unit is a key strategy for tuning the emission color of these materials from green to red. researchgate.net For instance, research on emitters using a 4-(diphenylamino)-2,6-dimethylphenyl donor connected to various pyridine-3,5-dicarbonitrile acceptor units has demonstrated high photoluminescent quantum yields (76-100%) in thin films. researchgate.net The performance of these materials in OLED devices can be exceptional, with some achieving high maximum external quantum efficiencies (EQEmax). researchgate.net Non-doped OLEDs based on these emitters have also shown promising efficiency, highlighting their potential for practical applications. researchgate.net Crystalline organic thin films, which can be fabricated using techniques like weak epitaxy growth, are of particular interest as they can enhance carrier mobility and light outcoupling efficiency in OLEDs. nih.gov

CompoundEmission ColorMax. External Quantum Efficiency (EQEmax)
TPAmbPPCGreenish-Yellow39.1%
TPAm2NPCGreenish-Yellow39.0%
TPAmCPPCOrange-Red26.2%

Data derived from research on TADF emitters with modified pyridine-3,5-dicarbonitrile acceptors. researchgate.net

Agrochemistry Research: Design and Development of Agrochemicals

The dichloropyridin-oxy-aniline scaffold is a prominent feature in the discovery of new pesticides. By mimicking the diaryl amine structure found in established fungicides like Fluazinam, researchers can design novel derivatives with potent biological activity. nih.gov

The mode of action is a critical aspect of agrochemical design. For many fungicides derived from related carboxamide structures, the mechanism involves the inhibition of mitochondrial respiration by binding to and blocking the enzyme succinate dehydrogenase (SDH). researchgate.net These compounds are classified as succinate dehydrogenase inhibitors (SDHIs). researchgate.netnih.gov

In the context of herbicides, analogues based on the picolinic acid skeleton function as synthetic auxin mimics. mdpi.com These compounds can bind to auxin receptor proteins, such as the F-box protein AFB5, disrupting normal plant growth processes. mdpi.com Molecular docking studies help to visualize and understand the interactions between the herbicide molecule and the receptor's binding site, guiding further design. mdpi.com

Structure-activity relationship (SAR) studies are fundamental to optimizing the efficacy of agrochemicals. Research indicates that the type and position of substituents on the aromatic rings significantly influence the biological activity.

For fungicidal analogues, the electronic properties of substituents play a key role. It has been shown that introducing an electron-withdrawing group, such as a nitro (NO₂) group, at the 4-position of the aniline ring can significantly enhance fungicidal activity against pathogens like cucumber downy mildew. nih.gov In other fungicidal series, such as N-phenylcarboxamides, compounds with hydrophobic, branched alkyl groups at the ortho position of the N-phenyl ring exhibit high and broad-spectrum activity. researchgate.net

For herbicidal compounds based on 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid, SAR studies have revealed how different substitutions on the aryl ring impact their inhibitory activity against the root growth of plants like Arabidopsis thaliana. mdpi.com The data allows for the construction of quantitative structure-activity relationship (QSAR) models to guide the synthesis of more potent herbicides. mdpi.com

Compound IDAryl Substitution (p-tolyl)Herbicidal Activity (IC₅₀ in μM) vs. A. thaliana
V-14-CH₃0.138
V-34-F0.025
V-44-Cl0.015
V-54-Br0.012
V-74-CF₃0.002

Data showing the effect of aryl substitution on the herbicidal activity of picolinic acid derivatives. mdpi.com

Future Research Directions and Translational Opportunities Non Clinical for 2 3,5 Dichloropyridin 2 Yl Oxy Aniline

Development of Novel and Sustainable Synthetic Routes

Key areas for development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often increases product yields compared to conventional heating methods. acs.org

Multicomponent One-Pot Reactions: Combining multiple reaction steps into a single procedure avoids the need for isolating intermediates, thereby saving time, resources, and reducing solvent waste. citedrive.com

Use of Green Catalysts and Solvents: Investigating the use of recyclable, non-toxic catalysts and environmentally benign solvents like ionic liquids can significantly decrease the ecological impact of the synthesis. rasayanjournal.co.incitedrive.com

Solvent-Free and Mechanochemical Methods: Performing reactions in the absence of solvents or through mechanical grinding are advanced green chemistry techniques that minimize volatile organic compound (VOC) emissions and simplify product purification. rasayanjournal.co.inmdpi.com

Synthetic MethodKey AdvantagesPotential Impact on Synthesis of 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline
Conventional HeatingWell-established proceduresLonger reaction times, higher energy consumption, potential for side-product formation
Microwave-Assisted SynthesisRapid reaction rates, higher yields, improved purity acs.orgAccelerated production, reduced energy costs, cleaner reaction profiles
One-Pot Multicomponent ReactionsIncreased efficiency, reduced waste, atom economy citedrive.comStreamlined synthesis of analogues, less manual handling, lower solvent usage
Green Catalysts/SolventsReduced toxicity, recyclability, lower environmental impact rasayanjournal.co.inSafer laboratory procedures, alignment with sustainable industry standards

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by accelerating the design-test-learn cycle. nih.govacs.org For this compound, these computational tools can be leveraged to design novel derivatives with optimized properties and to predict their biological activities before synthesis.

Future research directions in this area include:

Generative Models for De Novo Design: AI algorithms can be trained on vast chemical databases to generate novel molecular structures based on the this compound scaffold. These models can explore a massive chemical space to propose derivatives with desired characteristics, such as enhanced target affinity or improved pharmacokinetic profiles.

Predictive Bioactivity and Property Modeling: Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, can be developed to predict the biological activity of newly designed analogues. youtube.combio-itworld.com By correlating structural features with activity data, these models can prioritize the most promising candidates for synthesis, saving significant time and resources. nih.govplos.org This approach can be used to forecast activities against various targets, including enzymes, receptors, or even whole organisms. nih.gov

Virtual Screening and Docking Studies: AI-enhanced virtual screening can rapidly assess large libraries of virtual compounds for their potential to bind to specific biological targets. nih.gov For derivatives of this compound, this could identify potential protein interactions and guide the design of molecules for specific therapeutic or agrochemical applications. nih.gov

AI/ML TechniqueApplication in Compound DesignPotential Benefit
Generative Adversarial Networks (GANs)Designing novel derivatives with specific structural constraintsRapid exploration of new chemical space; innovative molecular structures
Random Forest / Gradient BoostingBuilding QSAR models to predict bioactivity or toxicity nih.govPrioritization of synthetic targets; reduced number of physical experiments
Deep Neural Networks (DNNs)Predicting complex biological activities and ADMET properties plos.orgMore accurate predictions for multifaceted biological systems
Molecular Docking SimulationsPredicting binding modes and affinities to protein targets nih.govRational design of target-specific inhibitors or modulators

Exploration of Undiscovered Application Domains for Derivatives and Analogues

The structural motifs within this compound—namely the pyridine (B92270) and aniline (B41778)/phenoxy ether components—are present in a wide array of biologically active molecules. mdpi.com This suggests that derivatives of the parent compound could find applications in diverse, currently unexplored domains.

Future research should focus on synthesizing and screening libraries of analogues to uncover novel bioactivities. Potential areas for exploration include:

Oncology: Pyrimidine (B1678525) and aniline derivatives are foundational scaffolds for numerous kinase inhibitors used in cancer therapy. nih.govmdpi.com Investigating the ability of this compound derivatives to inhibit specific kinases involved in cell proliferation and survival, such as Mer or c-Met tyrosine kinases, could yield new anticancer agents. nih.gov

Infectious Diseases: The pyridine nucleus is a "privileged structure" in medicinal chemistry, known for its presence in compounds with antimicrobial and antiviral properties. mdpi.com Derivatives could be tested against a broad panel of bacteria, fungi, and viruses to identify new leads for treating infectious diseases. researchgate.netnih.gov

Neuroscience: Compounds with similar structures have shown activity on neurological targets. Exploring the modulatory effects of new analogues on ion channels, neurotransmitter receptors, or enzymes implicated in neurodegenerative diseases could open new therapeutic avenues.

Agrochemicals: The dichloropyridine moiety is a common feature in many herbicides and fungicides. Systematic modification of the aniline portion of the molecule could lead to the discovery of new agrochemicals with novel modes of action or improved environmental profiles.

Materials Science: N-heterocyclic compounds are being explored for their use in creating optical sensors and other advanced materials. researchgate.net The specific electronic properties of this compound derivatives could be investigated for applications in materials science.

Structural MoietyKnown Biological Activities/ApplicationsPotential Unexplored Domain for Derivatives
DichloropyridineAntimicrobial, Antiviral, Anticancer, Herbicidal mdpi.comrsc.orgKinase Inhibition, nih.gov Anti-parasitic agents (e.g., antileishmanial) nih.gov
Aminophenoxy EtherPlant growth regulation, Antiparasitic agents google.comIon channel modulation, Anti-inflammatory agents
AnilineAnticancer (kinase inhibitors), Antibacterial nih.govNeuroreceptor modulation, Antidiabetic agents

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[(3,5-Dichloropyridin-2-yl)oxy]aniline, and what reaction conditions are optimal?

  • Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) between 3,5-dichloro-2-hydroxypyridine and a 2-aminophenol derivative. Key steps include:

  • Activating the pyridine ring with electron-withdrawing groups (Cl) to facilitate substitution .
  • Using a base (e.g., K2CO3 or Cs2CO3) in polar aprotic solvents (DMF, DMSO) at 80–120°C for 12–24 hours .
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol.
    • Validation : Monitor reaction progress using TLC and confirm the product via melting point analysis and spectroscopic techniques (e.g., NMR, IR).

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • Spectroscopy :
  • 1H NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and NH2 signals (δ ~5.0 ppm, broad). Coupling constants between pyridyl and aniline moieties confirm connectivity .
  • 13C NMR : Detect carbons adjacent to electronegative groups (e.g., Cl-substituted pyridine at δ 140–150 ppm) .
  • Crystallography : Grow single crystals via slow evaporation (solvent: ethanol/water). Refine using SHELXL or OLEX2 to resolve bond lengths, angles, and torsional strain.

Q. What are the key solubility and stability considerations for handling this compound in experimental workflows?

  • Methodological Answer :

  • Solubility : Moderately soluble in DMSO, DMF, and dichloromethane; poorly soluble in water. Prepare stock solutions in DMSO for biological assays .
  • Stability : Store under inert atmosphere (N2/Ar) at –20°C to prevent oxidation of the aniline group. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers address low yields in coupling reactions involving this compound?

  • Methodological Answer :

  • Optimization Strategies :
  • Use Design of Experiments (DoE) to test variables: catalyst (e.g., Pd(OAc)2 for cross-couplings ), temperature, and solvent polarity.
  • Introduce protecting groups (e.g., Boc on the aniline NH2) to reduce side reactions .
  • Troubleshooting : Analyze byproducts via LC-MS to identify competing pathways (e.g., overhalogenation or dimerization).

Q. What crystallographic challenges arise in resolving disorder in this compound, and how can they be mitigated?

  • Methodological Answer :

  • Disorder Sources : Chlorine atoms or the pyridyl-oxy-aniline linkage may exhibit positional disorder due to rotational flexibility.
  • Mitigation :
  • Collect high-resolution data (≤1.0 Å) using synchrotron sources.
  • Apply restraints (e.g., SIMU/DELU in SHELXL) to model disordered regions .
  • Validate with Hirshfeld surface analysis to assess intermolecular interactions .

Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?

  • Methodological Answer :

  • Derivatization : Synthesize analogs via substitutions on the pyridine (e.g., replacing Cl with CF3 ) or aniline (e.g., adding methyl/methoxy groups ).
  • Assays :
  • Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., HIV-1 RT inhibition as in ).
  • Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in cell lysates .
  • Computational Modeling : Perform docking studies (AutoDock Vina) targeting conserved residues (e.g., Tyr318 in HIV-1 RT ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.